molecular formula C10H11Cl3N2S B2436962 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine dihydrochloride CAS No. 1909313-16-1

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine dihydrochloride

Cat. No.: B2436962
CAS No.: 1909313-16-1
M. Wt: 297.62
InChI Key: VJVAKCPCBQGZFN-UHFFFAOYSA-N
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Description

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine dihydrochloride ( 1909313-16-1) is a high-purity chemical intermediate of significant interest in pharmaceutical research and medicinal chemistry. Its molecular formula is C₁₀H₁₁Cl₃N₂S, with a molecular weight of 297.63 g/mol . The compound features a 1,3-thiazole core, a privileged scaffold in drug discovery known for its versatile biological activities. Research into structurally similar 1,3-thiazole derivatives has demonstrated potent in vitro anti-Candida activity against clinically relevant fungal strains, including C. albicans, C. parapsilosis, and C. zeylanoides . Some analogous compounds have shown Minimum Inhibitory Concentration (MIC) values lower than the reference antifungal drug fluconazole, suggesting a promising mechanism of action that may involve the disruption of fungal cell membrane integrity . Furthermore, such chloromethyl-thiazole derivatives serve as key synthetic intermediates for the development of novel bioactive molecules, including potential adenosine receptor ligands, which are being investigated for their role in complex physiological processes like wound healing and tissue remodeling . This product is intended for research applications as a building block in organic synthesis and for biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(chloromethyl)-2-(pyridin-2-ylmethyl)-1,3-thiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S.2ClH/c11-6-9-7-14-10(13-9)5-8-3-1-2-4-12-8;;/h1-4,7H,5-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVAKCPCBQGZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=NC(=CS2)CCl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine dihydrochloride typically involves the reaction of 2-chloromethylpyridine with 2-mercaptothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine dihydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chloromethyl group or to modify the thiazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles (amines, thiols, alcohols) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

    Nucleophilic Substitution: Substituted thiazole derivatives.

    Oxidation: Thiazole sulfoxides or sulfones.

    Reduction: Dechlorinated or modified thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacophore in the development of various therapeutic agents:

  • Antimicrobial Activity : Preliminary studies suggest that it exhibits significant antibacterial and antifungal properties. For instance, compounds derived from similar thiazole structures have shown promising results against various microbial strains .
  • Anticancer Potential : Research indicates that compounds containing thiazole rings often exhibit cytotoxic effects against cancer cell lines. Studies have demonstrated that derivatives of this compound can inhibit the proliferation of human cancer cells, suggesting potential applications in cancer therapy .

Materials Science

In materials science, 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine dihydrochloride is used for:

  • Synthesis of Advanced Materials : Its ability to form stable complexes with metals makes it suitable for developing conductive polymers and coordination complexes. These materials have applications in electronics and nanotechnology .

Biological Studies

The compound is also studied for its interactions with biological macromolecules:

  • Enzyme Inhibition Studies : Research is ongoing to explore how this compound interacts with enzymes involved in cellular signaling pathways, which could lead to the development of novel inhibitors for therapeutic use .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of thiazole derivatives found that certain compounds demonstrated minimum inhibitory concentration (MIC) values lower than standard antibiotics like ceftriaxone. The presence of specific substituents on the thiazole ring significantly influenced the antimicrobial activity, indicating a structure-activity relationship that could be exploited in drug design .

Anticancer Activity

In vitro studies on derivatives of this compound showed promising cytotoxic effects against various human cancer cell lines (e.g., HeLa, NCI-H460). The IC50 values ranged from 17.50 to 61.05 µM, suggesting that modifications to the thiazole or pyridine components could enhance therapeutic efficacy .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntimicrobial agentsSignificant antibacterial activity observed
Anticancer agentsCytotoxic effects against multiple cancer cell lines
Materials ScienceConductive polymersStable metal complexes formed
Biological StudiesEnzyme interaction studiesPotential inhibitors identified

Mechanism of Action

The mechanism of action of 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine dihydrochloride involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and DNA. This can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethylpyridine: Shares the pyridine core but lacks the thiazole ring.

    4-(Chloromethyl)-1,3-thiazole: Contains the thiazole ring but lacks the pyridine core.

    2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine: The base compound without the dihydrochloride form.

Uniqueness

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine dihydrochloride is unique due to the presence of both the pyridine and thiazole rings, which confer distinct chemical and biological properties. The dihydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Biological Activity

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine dihydrochloride, also known as CMPT-Pyr-diHCl, is a heterocyclic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial and anticancer properties, along with synthesis methods and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H10Cl2N2S
  • Molecular Weight : 261.16 g/mol
  • IUPAC Name : 4-(chloromethyl)-2-pyridin-2-yl-1,3-thiazole
  • Appearance : White to off-white powder
  • Solubility : Highly soluble in aqueous solutions due to its dihydrochloride form

The compound features a pyridine ring substituted with a thiazole moiety and a chloromethyl group, enhancing its reactivity and biological activity compared to similar compounds lacking these features .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including CMPT-Pyr-diHCl. Thiazoles are known to exhibit significant antibacterial and antifungal activities due to their ability to interact with various biological targets.

Antibacterial Studies

In a study evaluating the antibacterial activity of thiazole derivatives, CMPT-Pyr-diHCl demonstrated promising results against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for the compound were found to be comparable to those of established antibiotics.

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Bacillus cereus0.230.47
Escherichia coli0.700.94
Salmonella Typhimurium0.470.94

The compound showed the highest efficacy against Bacillus cereus, indicating its potential as an effective antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, CMPT-Pyr-diHCl has been evaluated for antifungal activity. It exhibited significant inhibition against various fungal strains, outperforming some conventional antifungal agents.

Fungal Strain MIC (mg/mL) MFC (mg/mL)
Trichophyton viride0.110.23
Aspergillus niger0.170.23

These findings suggest that CMPT-Pyr-diHCl could serve as a basis for developing new antifungal treatments .

Anticancer Potential

The anticancer properties of thiazole derivatives have garnered attention in medicinal chemistry. Preliminary studies indicate that CMPT-Pyr-diHCl may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

While specific mechanisms for CMPT-Pyr-diHCl remain under investigation, thiazole compounds generally interact with cellular signaling pathways that regulate cell growth and apoptosis. These interactions may involve inhibition of key enzymes or receptors associated with cancer progression .

Synthesis Methods

The synthesis of CMPT-Pyr-diHCl can be achieved through several methods involving chloromethylation of thiazole derivatives followed by coupling with pyridine derivatives. A common synthetic route includes:

  • Chloromethylation of a thiazole derivative.
  • Reaction with 2-aminopyridine under basic conditions.

This approach allows for the efficient production of the compound while minimizing by-products .

Case Studies and Research Findings

Several case studies have documented the biological activities of CMPT-Pyr-diHCl and related compounds:

  • A study published in MDPI reported that thiazole derivatives exhibited strong antibacterial activity against Gram-positive bacteria, highlighting the potential of compounds like CMPT-Pyr-diHCl in treating bacterial infections .
  • Another research article focused on the antiviral potential of thiazole-containing compounds, suggesting structural modifications could enhance efficacy against viral pathogens .

Q & A

Q. What spectroscopic techniques are essential for characterizing 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine dihydrochloride?

  • Methodological Answer: Comprehensive characterization requires multi-spectral analysis. Nuclear Magnetic Resonance (NMR; 1^1H and 13^13C) identifies proton and carbon environments, resolving structural ambiguities like thiazole ring substitution patterns. Infrared (IR) spectroscopy confirms functional groups (e.g., C-Cl stretching at ~600–800 cm1^{-1}). Mass spectrometry (ESI-MS) validates molecular weight and fragmentation patterns. Thermal stability is assessed via thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to determine decomposition profiles .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer: Strict personal protective equipment (PPE) is mandatory: nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols. In case of skin contact, immediately rinse with water for 15 minutes. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Store in airtight containers at 2–8°C, segregated from oxidizing agents .

Q. How can researchers ensure purity during synthesis of this compound?

  • Methodological Answer: Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted intermediates. Monitor reaction progress with thin-layer chromatography (TLC, Rf_f ~0.3–0.5 in 3:7 ethyl acetate/hexane). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity ≥95% .

Advanced Research Questions

Q. How can substitution reactions at the chloromethyl group be optimized to minimize by-products?

  • Methodological Answer: Reaction efficiency depends on nucleophile selection and solvent polarity. For amine substitutions (e.g., with piperidine), use polar aprotic solvents (DMF, DMSO) at 60–80°C to enhance nucleophilicity. Catalytic KI (10 mol%) accelerates chloride displacement. Quench unreacted nucleophiles with acetic acid to prevent cross-reactivity. Kinetic studies via 1^1H NMR can identify competing pathways (e.g., oxidation or elimination) .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

  • Methodological Answer: Discrepancies often arise from structural isomerism or varying assay conditions. Conduct comparative studies under standardized protocols (e.g., fixed pH, temperature, and cell lines). Employ computational docking (AutoDock Vina) to correlate substituent positions with receptor-binding affinities. Validate findings using structure-activity relationship (SAR) models and replicate experiments with controlled variables (e.g., enantiomeric purity) .

Q. How can researchers integrate this compound’s reactivity into broader chemical frameworks?

  • Methodological Answer: Link its dual functionality (chloromethyl and pyridine groups) to established reactivity paradigms. For example, the chloromethyl group’s electrophilicity aligns with Hard-Soft Acid-Base (HSAB) theory, enabling selective thiol or amine couplings. Pyridine’s Lewis basicity supports coordination chemistry (e.g., metal-organic frameworks). Theoretical modeling (DFT calculations) predicts regioselectivity in cross-coupling reactions .

Q. What experimental designs mitigate thermal degradation during prolonged storage?

  • Methodological Answer: Lyophilization reduces hygroscopicity, minimizing hydrolytic degradation. Store under inert gas (argon) in amber vials to prevent photolytic cleavage. Accelerated stability studies (40°C/75% RH for 6 months) identify degradation products via LC-MS. Stabilizers like ascorbic acid (0.1% w/w) can inhibit oxidative pathways .

Key Considerations for Methodological Rigor

  • Data Contradiction Analysis: Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve spectral overlaps .
  • Theoretical Integration: Use QSAR models to predict bioactivity and guide synthetic priorities .
  • Safety-Compliance Synthesis: Pre-reactant toxicity assessments (e.g., LD50_{50} for intermediates) ensure protocol safety .

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